molecular formula C19H18Cl3NO2S B14928389 2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]ethanone

2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]ethanone

Cat. No.: B14928389
M. Wt: 430.8 g/mol
InChI Key: LZXFVBIPVDIMBA-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolan-3-yl]-1-ethanone is a complex organic compound that belongs to the class of phenoxy compounds This compound is characterized by the presence of a phenoxy group, a thiazole ring, and multiple chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolan-3-yl]-1-ethanone typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3,5-dimethylphenol with an appropriate halogenated reagent to form the phenoxy intermediate.

    Thiazole Ring Formation: The next step involves the formation of the thiazole ring by reacting 3,4-dichlorophenyl isothiocyanate with an appropriate amine.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the thiazole ring compound under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the reactions.

    Use of Catalysts: Employing catalysts to enhance the reaction rate and selectivity.

    Purification Techniques: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolan-3-yl]-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chlorine atoms in the compound can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation Products: Oxidized derivatives with additional oxygen atoms.

    Reduction Products: Reduced derivatives with fewer chlorine atoms.

    Substitution Products: Compounds with substituted chlorine atoms.

Scientific Research Applications

2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolan-3-yl]-1-ethanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolan-3-yl]-1-ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3,5-dimethylphenol: A related compound with a simpler structure, known for its antimicrobial properties.

    3-Chloro-4-(2,5-dimethylphenoxy)aniline: Another phenoxy compound with different substituents and applications.

    2-(4-Chloro-3,5-dimethylphenoxy)-5-(trifluoromethyl)aniline: A compound with a trifluoromethyl group, used in various chemical applications.

Uniqueness

2-(4-Chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolan-3-yl]-1-ethanone is unique due to its complex structure, which combines a phenoxy group, a thiazole ring, and multiple chlorine substituents. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C19H18Cl3NO2S

Molecular Weight

430.8 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-1-[2-(3,4-dichlorophenyl)-1,3-thiazolidin-3-yl]ethanone

InChI

InChI=1S/C19H18Cl3NO2S/c1-11-7-14(8-12(2)18(11)22)25-10-17(24)23-5-6-26-19(23)13-3-4-15(20)16(21)9-13/h3-4,7-9,19H,5-6,10H2,1-2H3

InChI Key

LZXFVBIPVDIMBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)N2CCSC2C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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